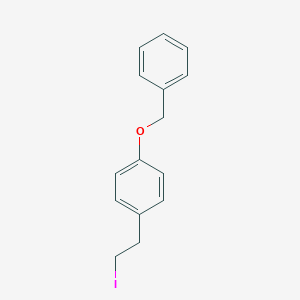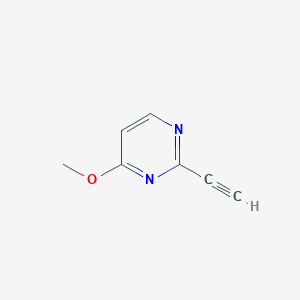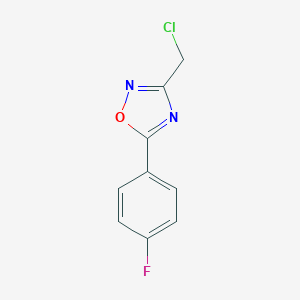
3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole derivatives often involves multistep reactions starting from specific benzoic acid precursors. For example, a series of 1,3,4-oxadiazole derivatives can be synthesized from 3-chloro-2-fluoro benzoic acid through cyclization reactions, followed by characterizations such as IR, 1H NMR, 13C NMR, and mass spectral data analysis (Bhat et al., 2016).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, is often confirmed using single-crystal X-ray diffraction studies. These analyses reveal that compounds such as these can belong to specific crystal systems with detailed lattice parameters, providing insight into their geometric and electronic structures (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Oxadiazole derivatives undergo various chemical reactions, contributing to their diverse biological and chemical properties. These compounds exhibit significant antimicrobial activities, which are often evaluated through their minimum inhibitory concentration (MIC) values against various bacterial and fungal strains. The presence of fluorine atoms and specific substituents on the oxadiazole ring is found to enhance these antimicrobial properties (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties of 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole and its derivatives, such as solubility, thermal stability, and melting points, are crucial for their application in various fields. For instance, fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability, solubility in polar organic solvents, and unique fluorescence properties, making them suitable for advanced materials applications (Hamciuc et al., 2005).
Chemical Properties Analysis
The chemical properties of oxadiazoles, such as reactivity, electron-donating and withdrawing effects, and interaction with biological targets, are influenced by their molecular structure. Studies utilizing DFT calculations can provide insights into the reactivity, HOMO-LUMO gap, and molecular electrostatic potential, elucidating the compound's potential binding sites and stability (Dhonnar et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Pharmacological Evaluation
- A range of 1,3,4-oxadiazole derivatives, including 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, were synthesized and characterized using various spectral and elemental analyses. These compounds demonstrated significant anti-convulsant and anti-inflammatory activities, supported by molecular docking studies highlighting their potential as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Crystal Structure and Biological Activity
- The crystal structure of a similar 1,3,4-oxadiazole derivative was determined, indicating its monoclinic system. This compound exhibited remarkable antimicrobial and anti-tuberculosis activities, showcasing the potential medicinal applications of these derivatives (S.V et al., 2019).
Material Science Applications
Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s
- New fluorinated polymers with 1,3,4-oxadiazole rings were synthesized, demonstrating high thermal stability and potential for optoelectronics due to their solubility in polar organic solvents and blue fluorescence properties (Hamciuc et al., 2005).
Poly(1,3,4-oxadiazole-imide)s with Dimethylsilane
- Similar poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units were created, noted for their high thermal stability and fluorescence properties, making them suitable for various applications, including coatings with smooth, pinhole-free surfaces (Hamciuc et al., 2005).
Antimicrobial Agents
- A series of 1,3,4-oxadiazole derivatives were synthesized and demonstrated significant antimicrobial properties. The presence of fluorine atoms was noted to enhance these properties, emphasizing the importance of molecular structure in determining biological activity (Parikh & Joshi, 2014).
Safety And Hazards
As with any chemical compound, handling “3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole” would require appropriate safety measures. However, without specific data, it’s difficult to comment on its toxicity or environmental impact.
Direcciones Futuras
Future studies could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its reactivity, potential biological activity, and other properties.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature sources are needed. Always follow safety guidelines when handling chemical compounds. If you have more specific questions or if there’s a particular aspect you’re interested in, feel free to ask!
Propiedades
IUPAC Name |
3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-1-3-7(11)4-2-6/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REASHIJFDMZTQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427953 |
Source


|
| Record name | 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
CAS RN |
166179-37-9 |
Source


|
| Record name | 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

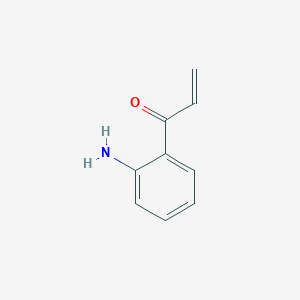
![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)
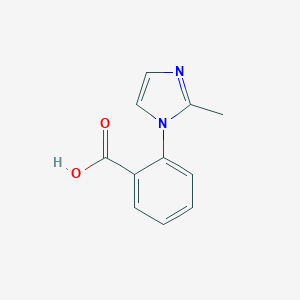
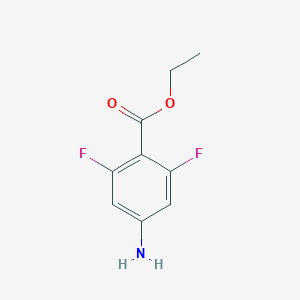
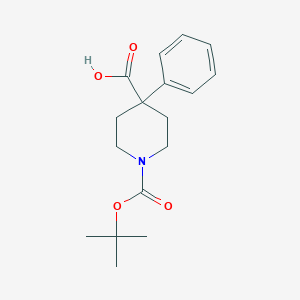
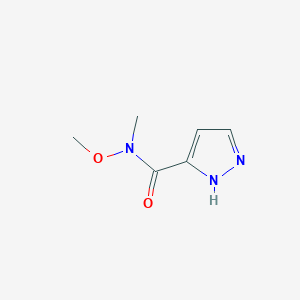
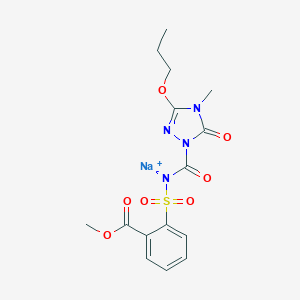
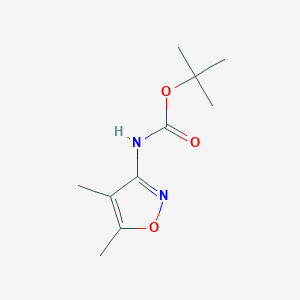
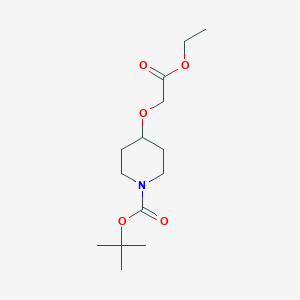
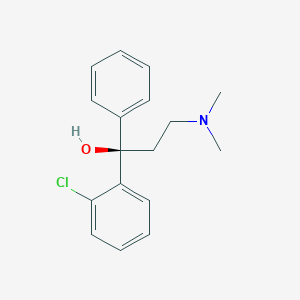
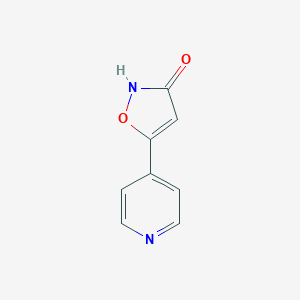
![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)
